Estrogen Receptor Binding Affinity: Hexestrol vs. Diethylstilbestrol (DES)
In a comparative equilibrium binding study, meso-hexestrol exhibited an IC50 of 3.00 × 10⁻¹⁰ M against the estrogen receptor, while diethylstilbestrol (DES) exhibited an IC50 of 2.25 × 10⁻¹⁰ M [1]. This translates to relative binding affinities (RBA) of 299.7% for hexestrol and 399.6% for DES, respectively, corresponding to LogRBA values of 2.48 and 2.60 [1]. Although both compounds are classified as high-affinity ligands, DES demonstrates approximately 33% higher binding affinity than hexestrol under identical assay conditions.
| Evidence Dimension | Estrogen receptor relative binding affinity (RBA) via competitive radioligand displacement |
|---|---|
| Target Compound Data | IC50 = 3.00 × 10⁻¹⁰ M; RBA = 299.7%; LogRBA = 2.48 |
| Comparator Or Baseline | Diethylstilbestrol (DES): IC50 = 2.25 × 10⁻¹⁰ M; RBA = 399.6%; LogRBA = 2.60 |
| Quantified Difference | DES exhibits 1.33-fold higher binding affinity (33% increase in RBA) |
| Conditions | Competitive radioligand binding assay using human estrogen receptor; meso-hexestrol purity 99% (Aldrich); reported with ±SEM |
Why This Matters
Researchers requiring precise control over estrogenic potency must account for this 33% affinity differential when substituting hexestrol for DES in receptor binding studies.
- [1] Fang H, Tong W, Shi LM, Blair R, Perkins R, Branham WS, Hass BS, Xie Q, Dial SL, Moland CL, Sheehan DM. The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. Data excerpted from Table 2. View Source
